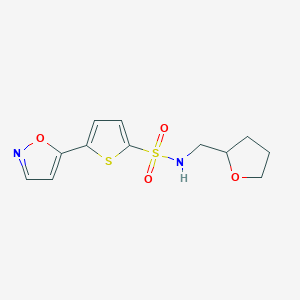
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive disorders such as Alzheimer's disease. TAK-915 belongs to a class of drugs called gamma-secretase modulators, which are designed to selectively target and modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Mecanismo De Acción
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By modulating gamma-secretase activity, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide is able to reduce the production of toxic amyloid beta peptides, which are believed to play a key role in the pathogenesis of Alzheimer's disease.
Biochemical and physiological effects:
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to improve cognitive function in preclinical models of Alzheimer's disease by reducing amyloid beta levels in the brain. In addition, 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been shown to have a favorable safety profile and does not appear to cause any significant adverse effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments include its selective mode of action and its ability to modulate gamma-secretase activity without completely inhibiting it. However, one limitation of using 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in lab experiments is the lack of long-term safety data, as the drug is still in the early stages of development.
Direcciones Futuras
There are several potential future directions for the development of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators. These include the development of more potent and selective compounds, the investigation of combination therapies with other Alzheimer's disease drugs, and the exploration of the use of gamma-secretase modulators in other neurological disorders. Further research is needed to fully understand the potential of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide and other gamma-secretase modulators in the treatment of cognitive disorders.
Métodos De Síntesis
The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide involves a multi-step process that starts with the reaction of 5-(5-isoxazolyl)-2-thiophenesulfonamide with tetrahydro-2-furanmethanol in the presence of a Lewis acid catalyst. This reaction produces the intermediate compound, which is then subjected to further chemical transformations to yield the final product. The synthesis of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been described in detail in a number of scientific publications.
Aplicaciones Científicas De Investigación
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing amyloid beta levels in the brain. Several studies have also investigated the potential use of 5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide in other neurological disorders such as schizophrenia and depression.
Propiedades
IUPAC Name |
5-(1,2-oxazol-5-yl)-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c15-20(16,14-8-9-2-1-7-17-9)12-4-3-11(19-12)10-5-6-13-18-10/h3-6,9,14H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQBMPQDOCXEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(S2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-isoxazolyl)-N-(tetrahydro-2-furanylmethyl)-2-thiophenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[5-[(4-chlorophenyl)amino]-4-(ethoxycarbonyl)-3-oxo-2(3H)-thienylidene]methyl}phenoxy)acetic acid](/img/structure/B5974621.png)
![ethyl 3-(2,4-difluorobenzyl)-1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5974637.png)
![2-ethyl-3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5974639.png)
![N-(2-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5974640.png)
![4'-methyl-2-[(4-methylphenyl)amino]-2'-(4-methyl-1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B5974647.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5974648.png)

![N-(4-chlorophenyl)-N'-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5974659.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5974667.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5974670.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({[(5-methyl-2-thienyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974672.png)

![4-fluoro-N-({1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5974682.png)
![1-({2-[(4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5974687.png)